(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a multifunctional heterocyclic molecule incorporating three key pharmacophores:
- 1,2,4-Oxadiazole ring: A heterocycle with dual hydrogen-bond acceptors, often used to improve pharmacokinetic properties and mimic ester or amide functionalities .
- Piperidine scaffold: A saturated six-membered ring that enhances solubility and facilitates membrane permeability due to its basicity .
Synthesis pathways for analogous tetrazole-piperidine derivatives involve sequential reactions of aryl anilines with sodium azide, chloroacetyl chloride, and piperidine, as described in .
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-19-9-2-1-8-18(19)21-25-20(32-26-21)11-15-5-4-10-29(13-15)22(31)16-6-3-7-17(12-16)30-14-24-27-28-30/h1-3,6-9,12,14-15H,4-5,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKDRUMEFFCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, a phenyl group, an oxadiazole moiety, and a piperidine ring. These structural components contribute to its diverse biological activities.
| Component | Structure |
|---|---|
| Tetrazole | Tetrazole |
| Phenyl | Phenyl |
| Oxadiazole | Oxadiazole |
| Piperidine | Piperidine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole and oxadiazole rings are known for their ability to form hydrogen bonds and engage in π-stacking interactions, enhancing binding affinity to target proteins.
Target Proteins
- Enzymes : Inhibition of specific enzymes involved in disease pathways.
- Receptors : Modulation of receptor activity, particularly in the central nervous system.
- Transporters : Interference with the transport mechanisms of neurotransmitters.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For example:
- Case Study 1 : A related compound demonstrated an IC50 value of 23.30 ± 0.35 μM against Jurkat cells, indicating strong anticancer potential .
Antimicrobial Activity
The presence of the tetrazole and oxadiazole rings contributes to antimicrobial properties:
- Case Study 2 : Compounds with similar scaffolds displayed MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger .
Neuroprotective Effects
Research suggests that piperidine derivatives can offer neuroprotective benefits:
- Case Study 3 : Compounds containing piperidine have been associated with reduced neuronal apoptosis in vitro, highlighting their potential in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances potency.
- Modifications on the piperidine nitrogen can affect binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in the Oxadiazole Ring
Comparison with 3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl Analogue
A structurally similar compound replaces the 2-fluorophenyl group with a thiophen-3-yl substituent (). Key differences include:
- Electron Effects : The thiophene group is electron-rich compared to the electron-withdrawing fluorine, altering electronic distribution and π-π stacking interactions.
- Lipophilicity : Thiophene (LogP ~2.0) may increase hydrophobicity relative to fluorophenyl (LogP ~2.8), impacting membrane permeability.
- Metabolic Stability : Fluorine reduces oxidative metabolism, whereas thiophene may undergo sulfoxidation, increasing susceptibility to degradation .
Comparison with Non-Fluorinated Phenyl Derivatives
Compounds lacking fluorine (e.g., : 5-(1-(4-methylphenyl)methyl)-1H-pyrazol-3-yl derivatives) exhibit:
- Reduced Binding Affinity : Fluorine’s electronegativity enhances interactions with aromatic residues in target proteins.
- Lower Metabolic Resistance: Non-fluorinated analogues may be more prone to CYP450-mediated oxidation .
Heterocycle Replacement Studies
Tetrazole vs. Pyrazole or Triazole
lists compounds where tetrazole is replaced by pyrazole or 1,2,4-triazole :
- Acidity : Tetrazole (pKa ~4.9) is more acidic than pyrazole (pKa ~14.5), affecting ionization state and solubility at physiological pH.
- Bioisosteric Efficiency : Tetrazole mimics carboxylate groups more effectively than pyrazole, making it preferable for angiotensin II receptor antagonists .
Oxadiazole vs. Thiazole or Benzimidazole
Piperidine Substituent Modifications
Variations in the piperidine linker (e.g., ’s ethanone derivatives vs. the target compound’s methanone bridge) influence:
- Synthetic Accessibility: Ethanone derivatives require fewer steps but may yield less stable intermediates .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing the compound?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
- Coupling reactions between tetrazole-containing phenyl intermediates and oxadiazolyl-piperidine derivatives. Key steps include nucleophilic substitution and cyclization using 1,2,4-oxadiazole formation protocols .
- Catalysts and solvents : Bleaching Earth Clay (pH 12.5) in PEG-400 for heterogenous catalysis improves yields in coupling steps . Temperature control (70–80°C) and reflux conditions are critical for minimizing side products .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, ensuring intermediate purity before subsequent steps .
Basic: Which spectroscopic techniques are most effective for characterizing its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent environments (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm) and confirms piperidine/tetrazole connectivity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns unique to the oxadiazole and tetrazole moieties .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ for oxadiazole) .
- HPLC : Quantifies purity (>95% is typical for pharmacological studies) .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate stereoelectronic effects, such as fluorine’s electron-withdrawing impact on adjacent protons .
- 2D NMR (COSY, NOESY) : Resolves ambiguities in spatial proximity of protons, particularly in the piperidine and oxadiazole regions .
- Isotopic Labeling : Use deuterated analogs to isolate specific signals in crowded spectra .
Advanced: What strategies are recommended for improving aqueous solubility given its hydrophobic moieties?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the tetrazole or piperidine nitrogen .
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance bioavailability .
- Structural Modification : Replace the fluorophenyl group with polar substituents (e.g., hydroxyl or amine) while monitoring SAR for retained activity .
Advanced: How to design experiments to elucidate the role of the fluorophenyl group in target binding?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs with chloro-, methoxy-, or unsubstituted phenyl groups to assess fluorine’s electronic contributions .
- Crystallography : Co-crystallize the compound with its target protein (e.g., kinases) to visualize fluorine’s role in hydrogen bonding or hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Compare binding free energies of fluorinated vs. non-fluorinated analogs using software like GROMACS .
Advanced: What methodologies can reconcile discrepancies between in vitro activity and in vivo efficacy?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissue samples .
- Pharmacokinetic (PK) Studies : Measure bioavailability, half-life, and tissue distribution in rodent models to correlate exposure with efficacy .
- Target Engagement Assays : Apply bioluminescence resonance energy transfer (BRET) to verify target binding in vivo .
Advanced: How can computational modeling guide SAR studies for derivatives of this compound?
Methodological Answer:
- QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to predict activity trends across derivatives .
- Docking Studies : AutoDock Vina or Schrödinger Suite identifies key binding interactions (e.g., oxadiazole’s role in π-π stacking) .
- Free Energy Perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
